Cas no 20754-21-6 (methyl 3-(4-chlorophenyl)prop-2-enoate)
20754-21-6 structure
Product Name:methyl 3-(4-chlorophenyl)prop-2-enoate
Número CAS:20754-21-6
MF:C10H9ClO2
Megavatios:196.630262136459
CID:1395982
PubChem ID:5314314
Update Time:2025-04-20
methyl 3-(4-chlorophenyl)prop-2-enoate Propiedades químicas y físicas
Nombre e identificación
-
- 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)-
- methyl 3-(4-chlorophenyl)prop-2-enoate
- (E)-3-(4-chlorophenyl)-acrylic acid methyl ester
- CS-0369105
- Methyl p-chlorocinnamate
- NSC155559
- (2E)-3-(4-Chlorophenyl)-2-propenoic acid methyl ester
- Cinnamic acid, p-chloro-, methyl ester
- EN300-364933
- (E)-methyl3-(4-chlorophenyl)acrylate
- 7560-44-3
- CS-W015691
- BBL104052
- NS00047755
- CHEMBL2285934
- ghl.PD_Mitscher_leg0.367
- J-502043
- 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester
- C1672
- NSC-155559
- (E)-methyl 3-(4-chlorophenyl)acrylate
- 20754-21-6
- methyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- 4-Chlorocinnamic Acid Methyl Ester
- DTXSID101194681
- Methyl 3-(4-chlorophenyl)acrylate
- (E)-3-(4-chloro-phenyl)-acrylic acid methyl ester
- methyl (E)-3-(4-chlorophenyl)prop-2-enoate
- AKOS005068361
- STL557866
- FS-4273
- 3-(4-Chlorophenyl)-acrylic acid methyl ester
- BP-12845
- SCHEMBL198277
- Methyl 4-chlorocinnamate
- EINECS 231-451-3
- A838459
- NSC 155559
- EN300-186970
-
- Renchi: 1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
- Clave inchi: IIBXQGYKZKOORG-QPJJXVBHSA-N
- Sonrisas: ClC1C=CC(/C=C/C(=O)OC)=CC=1
Atributos calculados
- Calidad precisa: 196.02917
- Masa isotópica única: 196.0291072g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 193
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.2
- Superficie del Polo topológico: 26.3Ų
Propiedades experimentales
- PSA: 26.3
methyl 3-(4-chlorophenyl)prop-2-enoate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019150461-100g |
Methyl 4-chlorocinnamate |
20754-21-6 | 95% | 100g |
$161.99 | 2023-09-02 | |
| Alichem | A019150461-500g |
Methyl 4-chlorocinnamate |
20754-21-6 | 95% | 500g |
$495.00 | 2023-09-02 | |
| Enamine | EN300-186970-0.1g |
methyl 3-(4-chlorophenyl)prop-2-enoate |
20754-21-6 | 95.0% | 0.1g |
$364.0 | 2025-03-18 | |
| Enamine | EN300-186970-0.25g |
methyl 3-(4-chlorophenyl)prop-2-enoate |
20754-21-6 | 95.0% | 0.25g |
$381.0 | 2025-03-18 | |
| Enamine | EN300-186970-0.5g |
methyl 3-(4-chlorophenyl)prop-2-enoate |
20754-21-6 | 95.0% | 0.5g |
$397.0 | 2025-03-18 | |
| Enamine | EN300-186970-1.0g |
methyl 3-(4-chlorophenyl)prop-2-enoate |
20754-21-6 | 95.0% | 1.0g |
$414.0 | 2025-03-18 | |
| Enamine | EN300-186970-2.5g |
methyl 3-(4-chlorophenyl)prop-2-enoate |
20754-21-6 | 95.0% | 2.5g |
$810.0 | 2025-03-18 | |
| Enamine | EN300-186970-5.0g |
methyl 3-(4-chlorophenyl)prop-2-enoate |
20754-21-6 | 95.0% | 5.0g |
$1199.0 | 2025-03-18 | |
| Enamine | EN300-186970-10.0g |
methyl 3-(4-chlorophenyl)prop-2-enoate |
20754-21-6 | 95.0% | 10.0g |
$1778.0 | 2025-03-18 | |
| Enamine | EN300-364933-0.05g |
methyl (2E)-3-(4-chlorophenyl)prop-2-enoate |
20754-21-6 | 95% | 0.05g |
$19.0 | 2023-05-30 |
methyl 3-(4-chlorophenyl)prop-2-enoate Literatura relevante
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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